Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional aromatic compound containing both a bromo substituent and a pinacol boronate ester group. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromo group can undergo further functionalization, such as Buchwald-Hartwig amination or additional coupling reactions . This dual functionality makes the compound valuable in synthesizing complex molecules for pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNMWYKZKGCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700962 | |
| Record name | Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025718-78-8 | |
| Record name | Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a versatile building block in organic synthesis. Its bromine atom can undergo substitution reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : The compound can participate in cross-coupling reactions with arylboronic acids to produce biaryl compounds. This method is widely employed in the synthesis of pharmaceuticals and agrochemicals .
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of functional groups into the molecule .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as an intermediate for synthesizing bioactive compounds. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial and Antifungal Activities : Compounds derived from this compound have shown potential in combating bacterial and fungal infections .
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Development of Functional Materials : Research has indicated that this compound can be utilized in creating materials with specific electronic and optical properties. These materials are essential in developing sensors and electronic devices .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.
| Reaction Conditions | Yield (%) | By-products |
|---|---|---|
| Base: K₂CO₃ | 85 | None |
| Catalyst: Pd(PPh₃)₂ | 90 | Trace |
Case Study 2: Anticancer Activity Evaluation
Another study evaluated the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Mechanism of Action
The compound exerts its effects primarily through its role as a reagent in cross-coupling reactions. The boronic acid ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically those associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzoate derivatives bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Reactivity Differences :
- The bromo substituent in the target compound allows sequential functionalization, unlike analogs with inert groups (e.g., CF₃ or CH₃). For example, after Suzuki coupling at the boronate site, the bromo group can undergo Ullmann or Buchwald-Hartwig reactions .
- Electron-withdrawing groups (e.g., CF₃ in ) increase the boronate’s reactivity in cross-coupling by polarizing the C–B bond, whereas electron-donating groups (e.g., OCH₃ in ) reduce it.
Physical Properties: Melting Points: Derivatives with polar substituents (e.g., NH₂ in ) exhibit higher melting points compared to nonpolar analogs (e.g., CH₃ in ). Purity and Stability: Most compounds are available commercially at ≥97% purity, with storage recommendations emphasizing protection from moisture (boronate esters hydrolyze readily) .
Applications: Pharmaceutical Intermediates: The trifluoromethyl analog () is used in kinase inhibitor synthesis, while the amino-substituted derivative () is a precursor for PET tracers. Material Science: Methyl-substituted analogs () are employed in conjugated polymer synthesis due to their enhanced solubility.
Biological Activity
Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1025718-78-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom and a dioxaborolane moiety that is known for its utility in organic synthesis and potential biological applications.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 0.25 to 8 µg/mL against multi-drug resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies on related compounds have demonstrated:
- Cell Proliferation Inhibition : Certain derivatives have shown IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating strong growth inhibition .
Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted that derivatives of the dioxaborolane class displayed significant activity against resistant bacterial strains. The results indicated that:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | Mycobacterium abscessus | 8 |
| Compound C | H37Rv (TB) | 0.5 |
These findings suggest that this compound could be further explored for its antibacterial properties .
Study 2: Anticancer Activity
In another study focusing on anticancer effects, compounds structurally similar to this compound were evaluated for their ability to inhibit tumor growth in vivo:
| Treatment Group | Dose (mg/kg) | Observed Effect |
|---|---|---|
| Control | - | No effect |
| Compound D | 40 | Significant tumor reduction |
This study demonstrated that the compound could potentially reduce tumor size and improve survival rates in animal models .
Q & A
Basic: What are the common synthetic routes for preparing Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
This compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A representative method involves:
- Step 1 : Bromination of a precursor benzoate ester at the meta position.
- Step 2 : Introduction of the boronate ester group via palladium-catalyzed borylation. For example, using Pd(dppf)Cl₂ as a catalyst, Na₂CO₃ as a base, and a solvent system like water/DME at 80°C .
- Step 3 : Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product, with yields ranging from 42% to 78% depending on steric and electronic factors .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the positions of bromo and boronate groups. For example, the aromatic proton adjacent to the boronate ester typically shows upfield shifts (δ ~6.5–7.5 ppm) due to electron-withdrawing effects .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester .
- HRMS (ESI) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₈BBrO₄: 352.04) .
Basic: How is this compound utilized in cross-coupling reactions?
It serves as a boronate-containing aryl electrophile in Suzuki-Miyaura couplings to form biaryl structures. Example protocol:
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
- Base : Na₂CO₃ or K₃PO₄
- Solvent : DME/H₂O or THF
- Temperature : 80–100°C
- Yield : 50–80%, depending on coupling partner reactivity .
Advanced: How do steric effects influence reaction outcomes in its cross-coupling applications?
The 3-bromo and 5-boronate substituents create steric hindrance, which can:
- Reduce coupling efficiency with bulky aryl partners (e.g., ortho-substituted boronic acids).
- Promote side reactions like protodeboronation if base strength or reaction time is not optimized.
Mitigation strategies : - Use smaller ligands (e.g., SPhos instead of PPh₃) to enhance catalyst accessibility .
- Optimize solvent polarity (e.g., toluene/ethanol mixtures) to balance reactivity and steric shielding .
Advanced: What competing reaction pathways are observed during its use in multi-step syntheses?
Common issues include:
- Protodeboronation : Hydrolysis of the boronate group under acidic or aqueous conditions. Minimize by using anhydrous solvents and inert atmospheres .
- Homocoupling : Unwanted dimerization via oxidative coupling. Suppress by degassing solvents and limiting excess base .
- Halogen exchange : Bromine displacement by boronate in the presence of strong nucleophiles. Control via temperature modulation (e.g., <90°C) .
Advanced: How can solvent and base selection optimize its reactivity in challenging couplings?
- Polar aprotic solvents (e.g., DME, THF) enhance boronate solubility but may increase protodeboronation.
- Weak bases (e.g., NaHCO₃) reduce hydrolysis risks compared to strong bases like NaOH.
- Mixed solvent systems (e.g., DME/H₂O 4:1) balance reactivity and stability .
Advanced: How should researchers address contradictions in reported yield data?
Discrepancies in yields (e.g., 42% vs. 78% in similar conditions ) may arise from:
- Purity of starting materials : Ensure boronate esters are >95% pure (via NMR or HPLC).
- Catalyst batch variability : Pre-activate Pd catalysts with ligands to ensure consistency.
- Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques for moisture-sensitive steps .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
- Low crystallinity : The boronate ester and bromo groups disrupt packing.
Solutions : - Co-crystallize with stabilizing agents (e.g., crown ethers).
- Use SHELX programs for structure refinement, leveraging high-resolution data and twin modeling for complex crystals .
Basic: What are the recommended storage conditions to ensure stability?
- Temperature : Store at –20°C in sealed, argon-flushed vials.
- Moisture control : Use desiccants (e.g., molecular sieves) in storage containers.
- Decomposition signs : Discoloration (yellow to brown) indicates hydrolysis; re-purify via column chromatography if needed .
Advanced: How can isotopic labeling (e.g., ¹¹B/¹⁰B) aid in mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
